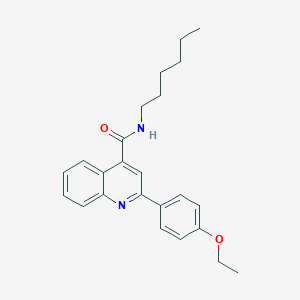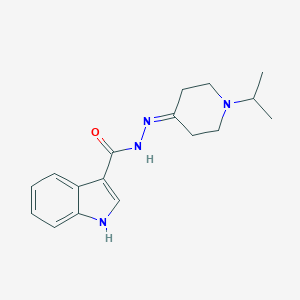
4-butoxy-3-methoxybenzaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-3-methoxybenzaldehyde thiosemicarbazone is an organic compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-3-methoxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 4-butoxy-3-methoxybenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized on a larger scale using batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-3-methoxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinecarbothioamides.
Scientific Research Applications
Chemistry
In chemistry, 4-butoxy-3-methoxybenzaldehyde thiosemicarbazone is studied for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which are of interest for their catalytic and electronic properties.
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of hydrazinecarbothioamides are explored for their therapeutic potential. They can act as enzyme inhibitors or interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, such compounds can be used as intermediates in the synthesis of more complex molecules. They may also find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-3-methoxybenzaldehyde thiosemicarbazone involves its interaction with biological targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-methoxybenzylidene)hydrazinecarbothioamide
- (2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinecarbothioamide
- (2E)-2-(4-butoxybenzylidene)hydrazinecarbothioamide
Uniqueness
4-butoxy-3-methoxybenzaldehyde thiosemicarbazone is unique due to the presence of both butoxy and methoxy substituents on the benzylidene ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H19N3O2S |
|---|---|
Molecular Weight |
281.38g/mol |
IUPAC Name |
[(E)-(4-butoxy-3-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H19N3O2S/c1-3-4-7-18-11-6-5-10(8-12(11)17-2)9-15-16-13(14)19/h5-6,8-9H,3-4,7H2,1-2H3,(H3,14,16,19)/b15-9+ |
InChI Key |
CFEAJKOJNQPWMW-OQLLNIDSSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C=NNC(=S)N)OC |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=N/NC(=S)N)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=NNC(=S)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[3-(trifluoromethyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443320.png)
![3-[(2-naphthyloxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B443323.png)

![4-[(2-bromophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B443325.png)

![N-cycloheptyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B443328.png)


![[2-(3,4-Dimethylphenyl)quinolin-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B443333.png)

![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B443335.png)
![4-{5-[(2-Methoxyphenoxy)methyl]-2-furoyl}morpholine](/img/structure/B443337.png)

![ETHYL 4,5-DIMETHYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B443344.png)
